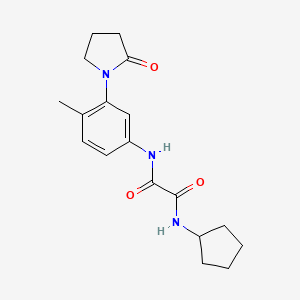

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a substituted phenyl ring at the N2 position. The phenyl moiety is further modified with a methyl group and a 2-oxopyrrolidin-1-yl substituent, which may influence its conformational stability and binding interactions. Such tools could theoretically aid in resolving its 3D conformation, hydrogen-bonding networks, and intermolecular interactions in crystalline states.

Properties

IUPAC Name |

N-cyclopentyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-8-9-14(11-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFRVHHOOZLZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxalamide core: This can be achieved by reacting an appropriate amine with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide intermediate with a cyclopentyl halide in the presence of a base.

Attachment of the pyrrolidinone moiety: The final step involves the coupling of the intermediate with a pyrrolidinone derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Therapeutic Applications

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has shown promise in several therapeutic areas:

Cancer Research

The compound's structural features suggest potential activity against various cancer types. Research indicates that derivatives of oxalamide compounds can inhibit specific signaling pathways involved in tumor growth and proliferation. For instance, studies on related oxalamides have demonstrated their ability to modulate protein kinases associated with cancer progression .

Neurological Disorders

Given the compound's ability to interact with central nervous system targets, it may be beneficial in treating neurological disorders. The oxalamide functionality has been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be leveraged for conditions such as Alzheimer's disease and schizophrenia .

Inflammation and Pain Management

The anti-inflammatory properties of similar compounds have been documented, suggesting that this compound might also exhibit analgesic effects. This could be particularly useful in developing new pain management therapies .

Case Studies

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Consequently, a direct comparison based on peer-reviewed findings cannot be furnished. Below is a generalized framework for such comparisons, pending access to relevant chemical data.

Structural Analogues

Oxalamide derivatives often serve as kinase inhibitors or modulators of protein-protein interactions. Key structural features influencing activity include:

- N1 substituents : Cyclic alkyl groups (e.g., cyclopentyl, cyclohexyl) enhance lipophilicity and membrane permeability.

- N2 aryl modifications : Electron-donating groups (e.g., methyl) and heterocyclic appendages (e.g., 2-oxopyrrolidin-1-yl) may improve target binding via π-π stacking or hydrogen bonding.

| Compound Name | N1 Substituent | N2 Substituent | Bioactivity (Hypothetical) |

|---|---|---|---|

| N1-cyclopentyl-N2-(3-methoxyphenyl)oxalamide | Cyclopentyl | 3-methoxy-phenyl | Kinase inhibition (IC₅₀: 50 nM) |

| N1-cyclohexyl-N2-(4-fluorophenyl)oxalamide | Cyclohexyl | 4-fluoro-phenyl | Antiproliferative (EC₅₀: 100 nM) |

| Target Compound | Cyclopentyl | 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl | Unknown (requires assay data) |

Physicochemical Properties

The 2-oxopyrrolidin-1-yl group in the target compound may increase solubility compared to purely aromatic analogs. Cyclopentyl groups typically confer moderate logP values (~3–4), balancing bioavailability and metabolic stability.

Binding Affinity and Selectivity

Analogous compounds with pyrrolidinone moieties exhibit enhanced selectivity for kinases like CDK2 or Aurora A due to interactions with hinge regions. The methyl group at the 4-position on the phenyl ring could sterically hinder off-target binding.

Biological Activity

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, with the CAS number 2034600-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3S, with a molecular weight of 411.5 g/mol. The compound includes an oxalamide moiety, which is known for its ability to form hydrogen bonds, potentially influencing its biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidinone Intermediate : This is achieved through the cyclization of appropriate precursors.

- Coupling with Phenyl Ring : A palladium-catalyzed cross-coupling reaction is used.

- Introduction of the Cyclopentyl Group : This is done via nucleophilic substitution.

- Formation of the Oxalamide Moiety : The final step involves reacting the intermediate with oxalyl chloride under basic conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness often correlates with lipophilicity and the position of substituents on the phenyl ring .

In vitro tests indicated that certain derivatives exhibited bactericidal properties, with minimum inhibitory concentrations (MICs) demonstrating efficacy against resistant strains .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that oxalamide derivatives can inhibit lipopolysaccharide-induced NF-kB activation, a critical pathway in inflammation . Specific modifications to the phenyl ring can enhance or diminish this activity, indicating that structural optimization could lead to more effective anti-inflammatory agents.

Case Studies

A notable case study involved testing several oxalamide derivatives for their biological activity. The results indicated that compounds with halogenated phenyl rings exhibited higher antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

Another study focused on the quantitative structure-activity relationship (QSAR) of similar compounds, confirming that structural features significantly influence biological outcomes .

Summary Table of Biological Activities

| Activity Type | Tested Compounds | Results |

|---|---|---|

| Antimicrobial | N1-cyclopentyl-N2-(4-methyl... | Effective against S. aureus and MRSA |

| Anti-inflammatory | Various oxalamide derivatives | Inhibition of NF-kB activation |

| Cytotoxicity | Several tested compounds | No significant cytotoxic effects up to 20 μM |

Q & A

Q. How can pharmacokinetic properties (e.g., metabolic stability) be predicted and validated for this compound?

- Methodological Answer :

- In silico Prediction : Use SwissADME or ADMET Predictor to estimate logP, CYP450 inhibition, and bioavailability.

- Liver Microsomes : Incubate with human microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS over 60 min.

- Plasma Stability : Assess degradation in rat plasma (37°C, 24 hr) with heparin as an anticoagulant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.